molecular formula C16H21N3O2 B12940502 N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)benzamide CAS No. 62347-51-7

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-YL)benzamide

Cat. No.: B12940502
CAS No.: 62347-51-7
M. Wt: 287.36 g/mol
InChI Key: FYPYPGAJYBNCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the hexyl and benzamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a hydrazide with an acyl chloride in the presence of a base can yield the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its hexyl and benzamide groups may enhance its solubility, stability, and interaction with biological targets compared to other oxadiazole derivatives.

Properties

CAS No.

62347-51-7

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

N-hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide

InChI

InChI=1S/C16H21N3O2/c1-3-4-5-9-12-19(16-17-13(2)18-21-16)15(20)14-10-7-6-8-11-14/h6-8,10-11H,3-5,9,12H2,1-2H3

InChI Key

FYPYPGAJYBNCHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(C1=NC(=NO1)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.